5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the empirical formula C13H16BFN2O2 . It is a solid substance and is often used in industrial and scientific research .
Molecular Structure Analysis
The molecular weight of this compound is 262.09 . Its SMILES string isCC1(C)OB(OC1(C)C)c2c[nH]c3ncc(F)cc23
, which provides a textual representation of its molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 262.09 and its CAS number is 1222533-84-7 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings. A study by Huang et al. (2021) details its synthesis through a three-step substitution reaction. Its structure was confirmed using spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) (Huang et al., 2021).
Application in Radiopharmaceuticals
- High-Yield Synthesis of Radioligand : Kim and Choe (2020) explored the synthesis of a tau PET radioligand and its non-radioactive ligand using this compound. It was synthesized through a Suzuki-Miyaura coupling reaction, demonstrating its potential in the development of radiopharmaceuticals (Kim & Choe, 2020).
Research in Organic Liquid Electrolyte-Based Batteries
- Boron-Based Anion Acceptors : Kucuk and Abe (2020) investigated two boron-based compounds, including one derived from this chemical, as electrolyte additives for fluoride shuttle batteries. They examined the impact of the acidity strength of borates on the electrochemical compatibility, highlighting the compound's role in enhancing battery performance (Kucuk & Abe, 2020).
Exploration in Fluorescence Probes
- Boronate-Based Fluorescence Probes : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes utilizing a compound structurally related to 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These probes were designed for the detection of hydrogen peroxide, demonstrating the compound's relevance in biochemical sensing technologies (Lampard et al., 2018).
Use in Polymer Synthesis
- Conjugated Polymers Synthesis : The synthesis and characteristic properties of polymers containing isoDPP units in the main chain, which involve this compound, were discussed by Welterlich, Charov, and Tieke (2012). These polymers, with deep colors and solubility in organic solvents, underscore the compound's utility in material science and polymer chemistry (Welterlich et al., 2012).
Safety And Hazards
The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these situations .
Future Directions
properties
IUPAC Name |
5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOAKVBHCHKUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675309 | |
Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1083168-95-9 | |
Record name | 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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